molecular formula C14H13ClO2 B11865327 2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione CAS No. 144025-26-3

2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione

Cat. No.: B11865327
CAS No.: 144025-26-3
M. Wt: 248.70 g/mol
InChI Key: MVYZSLUUXTZHOA-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a sec-butyl group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-(sec-Butyl)naphthalene-1,4-dione. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the naphthalene ring.

Industrial Production Methods

Industrial production of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted naphthoquinones with various functional groups.

Scientific Research Applications

2-(sec-Butyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butyl)naphthalene-1,4-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloronaphthalene-1,4-dione: Lacks the sec-butyl group, affecting its solubility and biological activity.

    2-(tert-Butyl)-3-chloronaphthalene-1,4-dione: The tert-butyl group provides steric hindrance, affecting its reactivity.

Uniqueness

2-(sec-Butyl)-3-chloronaphthalene-1,4-dione is unique due to the presence of both the sec-butyl group and the chlorine atom, which confer distinct chemical and biological properties. The sec-butyl group enhances its solubility in organic solvents, while the chlorine atom increases its reactivity in substitution reactions.

Properties

CAS No.

144025-26-3

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

2-butan-2-yl-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H13ClO2/c1-3-8(2)11-12(15)14(17)10-7-5-4-6-9(10)13(11)16/h4-8H,3H2,1-2H3

InChI Key

MVYZSLUUXTZHOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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